N-(1H-indazol-6-yl)benzamide
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Overview
Description
N-(1H-indazol-6-yl)benzamide is a compound that belongs to the class of indazole derivatives. Indazole is a bicyclic structure consisting of a pyrazole ring fused to a benzene ring. This compound has garnered significant interest due to its potential pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties .
Mechanism of Action
Target of Action
N-(1H-indazol-6-yl)benzamide is a potent inhibitor that targets FMS-like tyrosine kinase 3 (FLT3) and its mutants . FLT3 is a therapeutic target for acute myeloid leukaemia (AML) .
Mode of Action
The compound interacts with FLT3 and its mutants, inhibiting their activity. The most potent inhibitor demonstrated strong inhibitory activity against FLT3 and FLT3 mutants with a nanomolar IC50 . This suggests that the compound binds to the active site of the enzyme, preventing it from performing its function.
Biochemical Pathways
The inhibition of FLT3 disrupts the signaling pathways it is involved in, particularly those related to cell growth and proliferation. This disruption can lead to the death of cancer cells, slowing or stopping the progression of the disease .
Result of Action
The result of the compound’s action is the inhibition of FLT3 and its mutants, leading to the disruption of the biochemical pathways they are involved in. This disruption can lead to the death of cancer cells, effectively treating diseases like AML .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . The reaction conditions often include the use of catalysts such as copper(II) acetate and solvents like dimethyl sulfoxide under an oxygen atmosphere .
Industrial Production Methods
Industrial production methods for N-(1H-indazol-6-yl)benzamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(1H-indazol-6-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules.
Biology: It has shown promise as an inhibitor of specific enzymes and proteins, making it a valuable tool in biochemical research.
Industry: N-(1H-indazol-6-yl)benzamide is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-(1H-indazol-6-yl)-1H-benzo[d]imidazole: This compound shares a similar indazole core and exhibits comparable pharmacological activities.
1H-indazole-3-carboxamide: Another indazole derivative with potential anticancer properties.
Uniqueness
N-(1H-indazol-6-yl)benzamide stands out due to its specific substitution pattern and the presence of the benzamide group, which can enhance its binding affinity and selectivity for certain molecular targets. This unique structure contributes to its distinct pharmacological profile and potential therapeutic applications .
Properties
IUPAC Name |
N-(1H-indazol-6-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O/c18-14(10-4-2-1-3-5-10)16-12-7-6-11-9-15-17-13(11)8-12/h1-9H,(H,15,17)(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUWICOFKUUWVIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C=NN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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